Nalbuphine 3-acetylsalicylate

Description

Evolution and Fundamental Rationale of Prodrug Design

The concept of a prodrug was first introduced by Adrien Albert in 1958 to describe compounds that require biotransformation to exert their pharmacological effects. ijpcbs.comijnrd.org Initially, prodrugs were often developed as a last resort to salvage drug candidates with unfavorable properties. nih.gov However, with a deeper understanding of drug metabolism and transport mechanisms, prodrug design has evolved into a proactive and integral part of the drug discovery and development process. nih.govijnrd.org Today, this strategy is considered from the early stages of research to enhance the therapeutic potential of new chemical entities and to improve the performance of existing drugs. nih.gov

The fundamental rationale behind prodrug design is to overcome various pharmaceutical and pharmacokinetic barriers. ijpcbs.comhumanjournals.com These barriers can include poor aqueous solubility, which can limit formulation options; low lipophilicity, which can impede absorption across biological membranes; chemical instability; and extensive first-pass metabolism, which can reduce bioavailability. ijpcbs.com By temporarily masking the active drug's functional groups with a promoiety, a prodrug can be engineered to have more desirable properties for administration and distribution. longdom.org Once the prodrug reaches its target site or enters systemic circulation, the promoiety is cleaved, typically by enzymatic or chemical hydrolysis, to release the active parent drug. hrpatelpharmacy.co.in

Classification of Prodrugs with Emphasis on Carrier-Linked Esters

Prodrugs can be broadly classified into two main categories: bioprecursor prodrugs and carrier-linked prodrugs. firsthope.co.inresearchgate.net Bioprecursor prodrugs are inactive compounds that are metabolically converted to the active drug through processes like oxidation, reduction, or phosphorylation. firsthope.co.in

Carrier-linked prodrugs, the more common type, consist of the active drug covalently attached to a carrier molecule, often referred to as a promoiety. firsthope.co.inpharmacy180.com This linkage is designed to be cleaved in vivo to release the active drug. firsthope.co.in Carrier-linked prodrugs can be further subdivided based on the nature of the carrier and the linkage.

A prominent and widely utilized subclass of carrier-linked prodrugs is ester prodrugs . pharmacy180.comnih.gov In this strategy, a drug containing a hydroxyl or carboxylic acid functional group is chemically converted into an ester. pharmacy180.com Ester linkages are particularly advantageous because the human body possesses a wide variety of esterase enzymes in the plasma, liver, and other tissues that can efficiently hydrolyze the ester bond and release the parent drug. hrpatelpharmacy.co.inpharmacy180.com The versatility of ester prodrugs allows for a broad range of physicochemical properties to be achieved by selecting different promoieties, thereby influencing factors like solubility, lipophilicity, and the rate of drug release. hrpatelpharmacy.co.in

Strategic Advantages of Prodrug Development for Pharmacological Agents

The design and application of prodrugs offer a multitude of strategic advantages in pharmaceutical development, ultimately aiming to enhance a drug's therapeutic index and patient compliance. nih.govpatsnap.com Key benefits include:

Improved Bioavailability: One of the most significant advantages of the prodrug approach is the potential to increase a drug's bioavailability. patsnap.comcentralasianstudies.org By modifying a drug's lipophilicity, a prodrug can exhibit enhanced absorption from the gastrointestinal tract. pharmacologycanada.org For instance, converting a polar drug into a more lipophilic ester prodrug can facilitate its passage across the lipid-rich cell membranes of the gut wall. pharmacologycanada.org

Enhanced Aqueous Solubility: Conversely, for drugs with poor water solubility that are intended for parenteral administration, a prodrug strategy can be employed to increase their aqueous solubility. humanjournals.com Attaching a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, can make the drug more soluble in aqueous solutions for injection. humanjournals.com

Site-Specific Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue or organ. centralasianstudies.orgewadirect.com This targeted approach can increase the concentration of the active drug at the site of action while minimizing its exposure to other tissues, thereby reducing the risk of systemic side effects. patsnap.comcentralasianstudies.org

Protection from Rapid Metabolism: Some drugs are rapidly metabolized by enzymes, particularly in the liver (first-pass effect), which can significantly reduce their bioavailability. allucent.com A prodrug can be designed to be resistant to these metabolic enzymes, allowing it to bypass this initial breakdown and circulate in the body for a longer duration before being converted to the active form. allucent.com

Improved Patient Compliance: Prodrugs can also address issues related to patient acceptance, such as masking the unpleasant taste or odor of a drug, which can be particularly beneficial for oral formulations. patsnap.com

Contextualizing Nalbuphine (B1235481) 3-acetylsalicylate within Prodrug Research

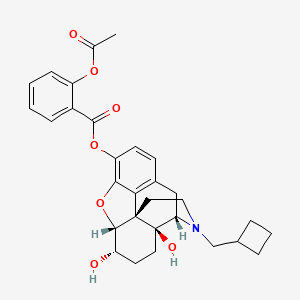

Nalbuphine 3-acetylsalicylate is a chemical entity that exemplifies the carrier-linked prodrug strategy, specifically a codrug or mutual prodrug approach. ontosight.ai In this compound, the opioid analgesic nalbuphine is chemically linked to acetylsalicylic acid (aspirin), a nonsteroidal anti-inflammatory drug (NSAID), through an ester bond. ontosight.ai The rationale behind this specific combination is to leverage the pharmacological properties of both parent drugs.

Nalbuphine itself has a notable first-pass metabolism, which contributes to its low oral bioavailability. nih.govmdpi.com The prodrug strategy aims to overcome this limitation. A study in dogs demonstrated that the administration of the acetylsalicylate ester of nalbuphine led to a five-fold increase in the oral bioavailability of nalbuphine. nih.gov This suggests that the prodrug is absorbed more efficiently and then hydrolyzed in the body to release both nalbuphine and acetylsalicylic acid. nih.gov

Research into this compound and other nalbuphine prodrugs is part of a broader effort to enhance the therapeutic utility of this analgesic. nih.govtmu.edu.tw Studies have explored different ester prodrugs of nalbuphine to improve its delivery across biological barriers like the skin. nih.gov The synthesis and evaluation of such compounds contribute to the ongoing development of more effective and potentially safer pain management therapies. ontosight.ai The investigation into this compound highlights the potential of the prodrug concept to improve the pharmacokinetic profile of established drugs and to create novel combination therapies within a single molecule. nih.gov

Structure

3D Structure

Properties

CAS No. |

89066-69-3 |

|---|---|

Molecular Formula |

C30H33NO7 |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

[(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C30H33NO7/c1-17(32)36-22-8-3-2-7-20(22)28(34)37-23-10-9-19-15-24-30(35)12-11-21(33)27-29(30,25(19)26(23)38-27)13-14-31(24)16-18-5-4-6-18/h2-3,7-10,18,21,24,27,33,35H,4-6,11-16H2,1H3/t21-,24-,27-,29-,30+/m0/s1 |

InChI Key |

MTRORSPXFPXAFS-KRKZQTBPSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(CC5C6(C4(CCN5CC7CCC7)C(O3)C(CC6)O)O)C=C2 |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(C[C@H]5[C@]6([C@]4(CCN5CC7CCC7)[C@@H](O3)[C@H](CC6)O)O)C=C2 |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(CC5C6(C4(CCN5CC7CCC7)C(O3)C(CC6)O)O)C=C2 |

Synonyms |

nalbuphine 3-acetylsalicylate |

Origin of Product |

United States |

Medicinal Chemistry and Rational Design of Nalbuphine 3 Acetylsalicylate

Design Principles for Prodrugs of Opioid Analgesics and Non-Steroidal Anti-Inflammatory Drugs

The rational design of Nalbuphine (B1235481) 3-acetylsalicylate is based on established prodrug strategies aimed at enhancing drug delivery and combining therapeutic effects.

A primary challenge with nalbuphine is its low oral bioavailability, which is partly attributed to extensive first-pass metabolism. researchgate.netmdpi.com The structure of nalbuphine contains several polar hydroxyl groups, with the phenolic 3-hydroxyl group being a key site for metabolic conjugation. researchgate.netnih.gov This metabolic process reduces the amount of active drug reaching systemic circulation.

The prodrug approach addresses this by "masking" this reactive functional group. In Nalbuphine 3-acetylsalicylate, the 3-hydroxyl group is chemically modified through esterification. google.com This ester linkage serves multiple purposes:

Protection from Metabolism : It shields the vulnerable hydroxyl group from premature metabolic breakdown in the liver. researchgate.net

Studies in animal models have demonstrated the success of this strategy. In dogs, for instance, the administration of the acetylsalicylate ester of nalbuphine increased the bioavailability of nalbuphine by fivefold. researchgate.netnih.gov The ester bond is designed to be stable until it reaches the desired biological compartment, where it is then cleaved by metabolic enzymes (esterases) to release the two active parent drugs. nih.gov

This compound is an example of a mutual prodrug. ontosight.ai A mutual prodrug is a single chemical entity in which two different drugs are covalently linked together, with each drug acting as a carrier (promoiety) for the other. amazonaws.comgoogleapis.com This approach is particularly useful for combination therapies where two drugs may have synergistic effects.

The design of this compound combines nalbuphine, a mixed agonist-antagonist opioid, with acetylsalicylic acid, an NSAID. ontosight.ai The rationale is to leverage their distinct mechanisms of pain relief. Nalbuphine acts on opioid receptors in the central nervous system, while aspirin (B1665792) inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins (B1171923) involved in pain and inflammation. ontosight.aidrugbank.com By linking them, the resulting compound is designed to be delivered to the body as a single molecule, which then separates to release both active agents, potentially offering enhanced and multi-modal pain management. ontosight.ai

Synthetic Methodologies for this compound

The synthesis of this mutual prodrug involves standard organic chemistry reactions focused on creating a stable ester linkage.

The core of the synthesis is the esterification of the phenolic hydroxyl group at the 3-position of the nalbuphine molecule. google.com This is typically achieved by reacting nalbuphine base with an activated form of acetylsalicylic acid, such as an acid chloride or acid anhydride. google.comtandfonline.com One documented method involves the reaction of nalbuphine with acetylsalicyloyl chloride (the acid chloride of aspirin). tandfonline.com

Optimization of this reaction pathway would involve several considerations to maximize yield and purity:

Choice of Reagents : Selecting an appropriate activating group for the aspirin molecule.

Solvent System : Using a suitable solvent that facilitates the reaction while minimizing side reactions.

Reaction Conditions : Controlling parameters such as temperature and reaction time.

Base : Utilizing a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Following the chemical reaction, the crude product must be isolated and purified. Standard laboratory techniques for purification include:

Filtration : To separate the solid product from the reaction mixture. tandfonline.com

Washing : Using solvents, such as ether, to wash away unreacted starting materials and impurities. tandfonline.com

Drying : Removing residual solvent, often under a vacuum or an inert atmosphere like nitrogen. tandfonline.com

Crystallization/Chromatography : Further purification can be achieved through techniques like recrystallization or column chromatography to achieve high purity.

Once purified, the structure and identity of this compound are confirmed using a range of analytical methods. Published research on the compound and its analogs confirms the use of techniques such as:

High-Pressure Liquid Chromatography (HPLC) : To verify the purity of the final compound and quantify it. tandfonline.com

Elemental Analysis : To confirm the empirical formula of the synthesized molecule. tandfonline.com

Spectroscopic Methods : While not explicitly detailed for this specific compound in all available literature, standard characterization for such molecules would include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide unambiguous structural confirmation. researchgate.net

Structural Elucidation and Stereochemical Considerations

The chemical structure of this compound is defined by the covalent linkage of its two parent molecules and the retention of their inherent stereochemistry.

The full chemical name for the compound is morphinan-3,6,14-triol, 17-(cyclobutylmethyl)-4,5-epoxy-, 3-(2-(acetyloxy)benzoate), (5alpha,6alpha)- . ontosight.ai This name precisely describes the structure:

The acetylsalicylate group is attached via an ester bond at the 3-position of the nalbuphine morphinan (B1239233) core.

The original stereochemistry of nalbuphine, including the critical (5α, 6α) configuration, is preserved in the final prodrug. ontosight.ai Maintaining the correct stereochemistry is crucial, as the biological activity of opioid molecules is highly dependent on their three-dimensional shape.

The parent compound, nalbuphine, is chemically known as (-)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol . google.comusdoj.gov The esterification occurs specifically at the phenolic hydroxyl group, which is more chemically reactive than the aliphatic hydroxyl groups at the 6 and 14 positions.

Structure-Activity Relationship (SAR) Studies of Related Prodrugs and Analogues

The structure-activity relationship (SAR) of this compound is intrinsically linked to its nature as a prodrug. The key structural modification is the ester linkage at the 3-hydroxyl position of the nalbuphine molecule.

Hydrolysis and Bioavailability: In vitro studies have shown that the rate of hydrolysis of this compound to release nalbuphine varies significantly across different species. This species-specific metabolism is a critical factor in the prodrug's efficacy.

As detailed in the table below, the hydrolysis half-life is remarkably short in rat plasma, suggesting rapid conversion back to nalbuphine. In contrast, the hydrolysis is considerably slower in human and dog plasma. tandfonline.com

In Vitro Plasma Hydrolysis Half-Life of this compound

| Species | Hydrolysis Half-Life (hours) |

|---|---|

| Rat | 0.08 |

| Dog | 2.8 |

| Human | 9.6 |

Data sourced from Harrelson & Wong, 1988. tandfonline.com

This variability in plasma stability has profound implications for the oral bioavailability of nalbuphine when administered as the acetylsalicylate prodrug. In dogs, where conjugation at the 3-hydroxyl position is a major metabolic pathway for nalbuphine, administration of the prodrug led to a five-fold increase in nalbuphine's bioavailability, rising to 16%. nih.gov This finding correlated with an enhanced analgesic effect in this species. nih.gov

Conversely, in rats, despite the rapid hydrolysis of the prodrug, there was no corresponding increase in nalbuphine's bioavailability. nih.gov This has been attributed to species differences in the primary site of nalbuphine metabolism. Since conjugation at the 3-hydroxyl group is not the main metabolic route in rats, protecting this position offers no significant advantage in bypassing first-pass metabolism. nih.gov These findings suggest that 3-hydroxyl esters like this compound may not be effective prodrugs for improving nalbuphine's oral bioavailability in species where 3-hydroxy conjugation is not the predominant metabolic pathway, which is believed to be the case in humans as well. nih.gov

Oral Bioavailability of Nalbuphine after Administration of this compound

| Species | Effect on Nalbuphine Bioavailability |

|---|---|

| Dog | 5-fold increase (to 16%) |

| Rat | No increase |

Data sourced from Harrelson & Wong, 1988. nih.gov

Analogues and Broader SAR Considerations: The SAR of other nalbuphine ester prodrugs provides further insight. For instance, long-chain fatty acid esters of nalbuphine, such as nalbuphine arachidicate, have been synthesized to create long-acting depot injections. google.com These highly lipophilic esters are slowly released from the injection site and hydrolyzed, providing sustained analgesic effects for extended periods. google.com This demonstrates that the nature of the esterifying group can be modulated to control the pharmacokinetics of nalbuphine release.

While not a covalent codrug, studies on the co-administration of nalbuphine and acetylsalicylic acid have demonstrated a synergistic analgesic effect in mice, as measured by the phenyl-p-benzoquinone (B1682775) induced writhing test. google.com This supports the rational design concept of combining the two distinct analgesic mechanisms.

Preclinical Pharmacokinetics and Biotransformation

In Vitro Hydrolysis and Metabolic Stability Studies

Kinetic Analysis in Biological Matrices (Plasma, Serum, Blood, Tissue Homogenates)

The conversion of nalbuphine (B1235481) 3-acetylsalicylate to its active parent compound, nalbuphine, is primarily mediated by hydrolysis in various biological environments. nih.gov Studies have measured the rates of this hydrolysis in plasma, whole blood, and tissue homogenates from different species to understand the speed and efficiency of this bioactivation process. researchgate.net

For instance, one study documented that dinalbuphine sebacate (B1225510), another nalbuphine prodrug, was over 90% converted to nalbuphine within approximately 30 minutes in fresh human whole blood, highlighting the rapid action of blood-based esterases. hsa.gov.sg Similar rapid hydrolysis of nalbuphine 3-acetylsalicylate to nalbuphine has been observed in rat plasma. nih.gov The kinetic analysis in these biological matrices is crucial for predicting the onset and duration of the pharmacological effect of the prodrug.

pH-Dependent Chemical Stability Profiles

The stability of ester-based prodrugs like this compound can be influenced by the pH of the surrounding environment. While specific data on the pH-dependent chemical stability of this compound is not extensively detailed in the provided search results, the general principles of ester hydrolysis suggest that the compound's stability would be pH-dependent. Ester hydrolysis can be catalyzed by both acid and base. Therefore, the rate of chemical (non-enzymatic) conversion of this compound to nalbuphine is expected to vary across the different pH environments of the gastrointestinal tract, which could influence its absorption and bioavailability.

Identification and Characterization of Enzymes Involved in Bioreversion (e.g., Esterases, Carboxylesterases)

The biotransformation of this compound back to the active nalbuphine is primarily carried out by esterase enzymes. hsa.gov.sg These enzymes, which include carboxylesterases, are abundant in various tissues such as the liver, intestine, and blood. researchgate.netsoton.ac.uk Their function is to hydrolyze the ester bond of the prodrug, releasing nalbuphine and salicylic (B10762653) acid. hsa.gov.sg The efficiency of these enzymes plays a significant role in the pharmacokinetic profile of the prodrug. core.ac.uk For example, dinalbuphine sebacate is rapidly hydrolyzed by esterases in the bloodstream to release nalbuphine. hsa.gov.sg The activity of these esterases can show significant variation between different species, which is a critical consideration in preclinical drug development. soton.ac.uk

Interspecies Variations in Prodrug Hydrolysis and Metabolism in Preclinical Models

Significant interspecies differences have been observed in the hydrolysis rates of nalbuphine prodrugs and the metabolism of nalbuphine itself. nih.govresearchgate.net One study compared the hydrolysis of this compound in plasma from rats, monkeys, dogs, and humans, as well as in liver and intestine homogenates from rats and dogs. researchgate.net The results indicated substantial variations in the rates of prodrug hydrolysis among these species. researchgate.net

Furthermore, the metabolic pathways of nalbuphine differ between species. In dogs, conjugation at the 3-hydroxyl position is a major metabolic route, whereas this is not the case in rats. nih.gov This difference in metabolism affects the efficacy of 3-hydroxyl ester prodrugs like this compound. nih.gov Such species-specific metabolic profiles are a key factor in selecting appropriate animal models for preclinical studies that can accurately predict human pharmacokinetics. nih.govresearchgate.net

In Vivo Pharmacokinetic Evaluation in Animal Models

Absorption Characteristics of the Prodrug and its Active Metabolites

In vivo studies in animal models have been conducted to evaluate the absorption of this compound and the subsequent appearance of nalbuphine in the systemic circulation. nih.gov The primary goal of creating a prodrug like this compound is often to improve the oral bioavailability of the parent drug, which can be limited by factors such as the first-pass effect. researchgate.netnih.gov

In dogs, the administration of this compound led to a five-fold increase in the bioavailability of nalbuphine, reaching 16%. nih.gov This improvement was associated with a corresponding increase in analgesic activity. nih.gov Conversely, in rats, while the prodrug was rapidly hydrolyzed to nalbuphine, it did not result in an increased bioavailability of nalbuphine. nih.gov This was attributed to the different metabolic pathways of nalbuphine in rats compared to dogs. nih.gov The disposition of the prodrug in rats was marked by low oral bioavailability and a short plasma half-life. nih.gov

These findings underscore the importance of selecting relevant animal models in preclinical pharmacokinetic studies and highlight the challenges in extrapolating data across species.

Distribution Patterns in Animal Tissues

While specific studies detailing the comprehensive tissue distribution of the this compound prodrug are not extensively documented in the available literature, information regarding the parent drug, nalbuphine, provides some insight. The placental transfer of nalbuphine is noted to be high, rapid, and variable in animal models, indicating its capacity to cross biological membranes. moph.go.thfda.gov Following administration, the distribution of nalbuphine is influenced by its physicochemical properties. Further research is required to fully elucidate the specific distribution patterns of the intact prodrug and its metabolites in various tissues following administration.

Metabolic Pathways and Metabolite Profiling of the Prodrug and Parent Drugs in Animal Systems

The primary metabolic pathway for this compound is hydrolysis, which cleaves the ester bond to release the active parent drug, nalbuphine, and acetylsalicylic acid. nih.gov The rate of this hydrolysis shows significant variation across different animal species. vdoc.pubresearchgate.net In vitro studies have demonstrated these species-dependent differences in plasma hydrolysis rates. vdoc.pubethernet.edu.et

Once nalbuphine is released, its metabolism is primarily hepatic. moph.go.th The major metabolic pathway for nalbuphine in dogs involves conjugation at the 3-hydroxyl position. nih.gov However, this is not the primary route in rats. nih.gov The metabolic pathway for nalbuphine has not been fully defined but results in metabolites that are excreted. moph.go.thhpra.ie

The other parent compound, acetylsalicylic acid, is also subject to metabolic processes. It is known to be metabolized to salicylic acid.

Species-dependent variations in the activity of hydrolyzing enzymes in the plasma, liver, and intestine are critical factors influencing the metabolic profile of the prodrug. vdoc.pubresearchgate.net For instance, the hydrolytic activity in intestinal microsomes follows the rank order of man > rat >> dog, while for intestinal cytosol, the order is rat > man > dog. vdoc.pub

Excretion Pathways in Animal Models

Following its metabolism, nalbuphine and its metabolites are primarily excreted in the urine. hpra.ie The parent drug, nalbuphine, has been shown to be eliminated through renal pathways, often as glucuronide conjugates. hpra.ie Studies on the parent drug have not found significant inhibition of gastrointestinal activity, which can be a factor in excretion patterns. nih.gov The specific excretion pathways for the intact this compound prodrug and its unique metabolites require further detailed investigation in animal models.

Comparative Bioavailability Studies of the Prodrug Versus Parent Nalbuphine and Acetylsalicylic Acid in Animals

The development of this compound was primarily aimed at improving the low oral bioavailability of nalbuphine, which is under 5% due to extensive first-pass metabolism. google.comelectronicsandbooks.com Studies in animal models have yielded species-specific results regarding the effectiveness of this prodrug strategy.

In dogs, oral administration of the this compound prodrug resulted in a five-fold increase in the bioavailability of nalbuphine, reaching 16%. nih.gov This improvement was correlated with an increase in analgesic activity. nih.gov In contrast, studies in rats showed that while the prodrug was rapidly hydrolyzed to nalbuphine, it did not lead to an increase in nalbuphine's bioavailability. nih.gov This difference is attributed to species variations in nalbuphine's metabolism, specifically the importance of conjugation at the 3-hydroxyl position in dogs, a pathway less prominent in rats. nih.gov

Buccal administration of this compound has also been explored. In dogs, buccal delivery of the prodrug in a patch formulation resulted in a bioavailability of 35% to 50%, a significant improvement over oral administration of the parent drug. electronicsandbooks.com For some prodrug formulations, plasma concentrations of nalbuphine peaked rapidly, while for others, like nalbuphine-3-acetylsalicylate, the peak was delayed, suggesting prolonged absorption or rate-limiting hydrolysis. electronicsandbooks.com

Table 1: Comparative Oral Bioavailability of Nalbuphine from this compound Prodrug in Animal Models

| Animal Model | Nalbuphine Bioavailability from Prodrug | Fold Increase vs. Parent Nalbuphine | Reference |

|---|---|---|---|

| Dog | 16% | 5-fold | nih.gov |

| Rat | No significant increase | - | nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Predictions

The available research did not yield specific studies on the application of physiologically based pharmacokinetic (PBPK) modeling for preclinical predictions of this compound. However, the significant inter-species variations observed in the pharmacokinetics of this prodrug highlight the potential utility of PBPK models. nih.govresearchgate.net Such models could help in extrapolating pharmacokinetic data from animal species to humans, potentially explaining the observed differences in bioavailability and metabolism.

Preclinical Pharmacodynamics and Molecular Interactions

Receptor Binding Affinities and Modulatory Effects of Nalbuphine (B1235481) and its Metabolites

Nalbuphine 3-acetylsalicylate is designed to release nalbuphine as its primary opioid-active component. Therefore, the receptor binding profile of nalbuphine dictates the compound's interaction with the opioid system. wikipedia.orgpatsnap.com Nalbuphine is a synthetic opioid of the phenanthrene (B1679779) series, characterized by a mixed agonist-antagonist profile at opioid receptors. drugbank.com

Nalbuphine primarily functions as an agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR). drugbank.comontosight.ai Its analgesic properties are mediated through its agonist activity at KORs. patsnap.com In displacement studies using rat brain homogenates, nalbuphine demonstrated a high affinity for mu receptors and a moderate affinity for kappa receptors. nih.gov Functionally, it behaves as a high-efficacy partial agonist at the KOR while acting as a moderate-efficacy partial agonist or antagonist at the MOR. This dual action provides analgesia with a reduced risk of the side effects typically associated with pure mu-opioid agonists. ontosight.ai

Nalbuphine's interaction with delta-opioid receptors (DOR) and sigma receptors is significantly lower compared to its affinity for mu and kappa receptors. drugbank.com Studies in rat brain homogenates showed a lower affinity for delta receptors. nih.gov Other research confirms that nalbuphine has a relatively low affinity for the DOR and weak to minimal activity at sigma receptors. drugbank.com

| Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|

| Mu (μ) Opioid Receptor | 0.5 nM | Antagonist / Partial Agonist | nih.gov |

| Kappa (κ) Opioid Receptor | 29 nM | Agonist | nih.gov |

| Delta (δ) Opioid Receptor | 60 nM | Low Affinity / Antagonist | nih.gov |

| Sigma (σ) Receptor | Weak / Minimal | Minimal Activity | drugbank.com |

In Vitro Pharmacological Activity Assessments

The in vitro pharmacological profile of this compound is twofold, reflecting the activities of its hydrolysis products: nalbuphine and acetylsalicylic acid (aspirin).

The anti-platelet properties of this compound are derived from its acetylsalicylate component. Upon hydrolysis, acetylsalicylic acid is released. Acetylsalicylic acid is a well-established anti-platelet agent that works by causing the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, for the entire lifespan of the platelet.

The compound exhibits anti-inflammatory effects through at least two distinct mechanisms. Firstly, the acetylsalicylate moiety acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923), which are key mediators of inflammation and pain.

Secondly, the nalbuphine component itself has demonstrated the ability to modulate inflammatory pathways. Studies have shown that nalbuphine can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This effect is believed to be mediated, at least in part, by the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in orchestrating inflammatory responses.

Efficacy Studies in Animal Models of Pain and Inflammation

Preclinical studies in animal models have been conducted to evaluate the analgesic efficacy of nalbuphine and its combination or esterification with acetylsalicylic acid. These studies highlight the potential for enhanced pain relief, particularly in inflammatory pain states.

A key study investigated the analgesic effects of combining nalbuphine with acetylsalicylic acid (ASA) using the phenyl-p-benzoquinone (B1682775) induced writhing test in mice, a standard model for visceral inflammatory pain. google.comgoogle.com The results indicated that the combination produced an unexpectedly enhanced analgesic effect, demonstrating synergism. The effective dose (ED50) for the combination was significantly lower than what would be expected from a simple additive effect of the individual components. google.com

Furthermore, a study on the this compound ester prodrug in dogs found that its administration increased the oral bioavailability of nalbuphine fivefold, which correlated with an associated increase in analgesic activity. nih.gov However, this effect was not observed in rats, indicating significant species differences in the metabolism of the prodrug. nih.gov In other animal models, nalbuphine has been shown to be effective in reducing chemical hyperalgesia, with an efficacy comparable to other standard analgesics in the hot plate test, a model of centrally mediated pain. mdpi.com

| Animal Model | Compound(s) | Key Finding | Reference |

|---|---|---|---|

| Mouse (Phenyl-p-benzoquinone writhing) | Nalbuphine + Acetylsalicylic Acid (ASA) | Synergistic analgesic activity; the ED50 of the combination was significantly lower than the theoretical additive ED50. | google.com |

| Dog | This compound | Increased nalbuphine oral bioavailability 5-fold, which correlated with increased analgesic activity. | nih.gov |

| Rat | This compound | Did not increase nalbuphine bioavailability due to species differences in metabolism. | nih.gov |

| Mouse (Hot plate test) | Nalbuphine | Showed a longer response latency comparable to standard opioid analgesics, indicating centrally acting analgesic effects. | mdpi.com |

Analgesic Activity Assessment Using Established Animal Models (e.g., Tail-Flick, Hot Plate, Paw Edema Tests)

The analgesic properties of nalbuphine prodrugs have been evaluated in various animal models. For instance, a study on nalbuphine pivalate (B1233124), another ester prodrug of nalbuphine, utilized the cold ethanol (B145695) tail-flick test in Sprague-Dawley rats to assess its analgesic effect and duration. nih.gov In this model, both nalbuphine HCl and nalbuphine pivalate demonstrated significant analgesic effects compared to control groups receiving saline or sesame oil. nih.gov Notably, the analgesic duration of the prodrug was substantially longer, lasting 30 hours compared to 2 hours for nalbuphine HCl. nih.gov

Specifically for the this compound analogue, studies in dogs showed a direct correlation between its administration and an increase in analgesic activity. nih.gov This enhanced efficacy is linked to the prodrug's ability to increase the bioavailability of nalbuphine. nih.gov The use of such standard preclinical tests is crucial for determining the potential therapeutic advantages of a prodrug formulation over the parent drug. The tail-flick test primarily measures spinal reflexes, while the hot plate test involves supraspinal pathways, offering a more comprehensive assessment of analgesic action. nih.gov

Table 1: Analgesic Efficacy of a Nalbuphine Prodrug in Animal Models

| Compound | Animal Model | Test | Outcome | Duration of Action |

| Nalbuphine Pivalate | Rat | Cold Ethanol Tail-Flick | Significant Analgesic Effect | 30 hours |

| Nalbuphine HCl | Rat | Cold Ethanol Tail-Flick | Significant Analgesic Effect | 2 hours |

| This compound | Dog | Not Specified | Increased Analgesic Activity | Not Specified |

Investigation of Synergistic or Additive Pharmacological Effects of the Prodrug

The design of this compound as a single chemical entity containing both an opioid and a non-steroidal anti-inflammatory drug (NSAID) moiety is based on the principle of achieving a superior analgesic effect. The co-administration of nalbuphine and acetaminophen (B1664979) has been shown to produce an additive analgesic effect in postoperative pain, suggesting that the combination of these different mechanisms is beneficial. google.com

The prodrug approach aims to ensure that both active agents are delivered to the system concurrently. Upon hydrolysis, this compound releases nalbuphine and acetylsalicylic acid. These two agents act via distinct and complementary pathways: nalbuphine modulates opioid receptors, while acetylsalicylic acid inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis involved in pain and inflammation. The observed increase in analgesic activity with the acetylsalicylate analogue in dogs suggests a successful combination of these effects, which can be interpreted as an additive or potentially synergistic outcome in vivo. nih.gov

Molecular and Cellular Mechanisms of Action Relevant to the Prodrug Form

This compound is a bioreversible derivative, or prodrug, that is pharmacologically inactive in its ester form. nih.govpatsnap.com Its mechanism of action is entirely dependent on its in vivo hydrolysis to release its active constituents: nalbuphine and acetylsalicylic acid. nih.govpatsnap.com This conversion is catalyzed by esterase enzymes present in plasma and various tissues. patsnap.comresearchgate.net

Nalbuphine's Mechanism: Once released, nalbuphine exerts its effects as a mixed agonist-antagonist opioid modulator. nih.govwikipedia.org It acts as an agonist at kappa (κ) opioid receptors, which is primarily responsible for its analgesic effects. patsnap.comnih.gov Concurrently, it functions as an antagonist at mu (μ) opioid receptors. patsnap.comnih.gov This antagonism at the mu receptor is crucial as it mitigates common opioid side effects like respiratory depression and reduces the potential for abuse. mdpi.com

Acetylsalicylic Acid's Mechanism: The acetylsalicylate moiety, upon hydrolysis, acts as an inhibitor of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.

The rate of hydrolysis of the prodrug is a critical factor and can vary between species. In vitro studies have shown species-dependent differences in the plasma hydrolysis of this compound. electronicsandbooks.com This variability is due to differences in esterase activity and other metabolic pathways. For example, the prodrug was found to be ineffective at increasing nalbuphine bioavailability in rats because conjugation at the 3-hydroxyl position is not a major metabolic pathway in that species, unlike in dogs. nih.gov

Table 2: Species-Dependent In Vitro Plasma Hydrolysis of Nalbuphine Esters

| Species | Hydrolysis of Nalbuphine-3-acetylsalicylate |

| Human | Data indicates hydrolysis occurs. |

| Dog | Rapid hydrolysis contributes to increased nalbuphine bioavailability. nih.gov |

| Rat | Rapid hydrolysis occurs, but does not increase nalbuphine bioavailability due to metabolic differences. nih.gov |

Immunomodulatory Aspects in In Vitro and Animal Models

The immunomodulatory effects of this compound are derived from the combined actions of its active metabolites.

The acetylsalicylate component is a classic anti-inflammatory agent. Its primary mechanism in this regard is the inhibition of prostaglandin synthesis, which are potent inflammatory mediators. In vitro models, such as assessing the inhibition of hypotonicity-induced red blood cell (RBC) membrane lysis, are used to evaluate the anti-inflammatory properties of NSAID-like compounds, as the RBC membrane is analogous to the lysosomal membrane involved in inflammation.

The nalbuphine component may also contribute to immunomodulation. An animal study has suggested that nalbuphine can increase the levels of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-31. nih.gov This modulation of cytokine levels points to a more complex interaction with the immune system beyond simple analgesia. The combination of these two mechanisms—inhibition of inflammatory mediators by salicylate (B1505791) and cytokine modulation by nalbuphine—suggests that the prodrug could have a dual-action profile beneficial for pain states with an inflammatory component.

Preclinical Formulation Development and Alternative Delivery Strategies

Investigation of Pre-formulation Characteristics for Enhanced Stability and Dissolution

Pre-formulation studies are the foundational phase in developing a stable and effective dosage form. These investigations focus on the intrinsic physicochemical properties of a drug candidate that influence its formulation design and performance.

Physicochemical Properties and Stability: The parent compound, nalbuphine (B1235481) hydrochloride, has been the subject of various stability studies. It is known to be susceptible to oxidative degradation. researchgate.net Forced degradation studies, which expose the drug to stress conditions like acid, base, heat, light, and oxidation, are crucial for identifying potential degradation pathways. researchgate.netnih.gov For nalbuphine hydrochloride, significant degradation occurs under oxidative conditions, while it remains relatively stable under aqueous, acidic, or basic conditions. researchgate.net Such stability-indicating methods are vital for developing analytical techniques to monitor the drug's integrity in various formulations. researchgate.netnih.gov

Ester prodrugs are synthesized to alter properties like solubility and lipophilicity. For instance, esterification of nalbuphine can increase its lipid solubility, a desirable trait for transdermal or controlled-release formulations. nih.gov However, this modification also necessitates a thorough evaluation of the new chemical entity's stability profile. The stability of nalbuphine and its prodrug, sebacoyl dinalbuphine ester (SDE), has been successfully evaluated in plasma, showing ideal stability in short-term, long-term, and freeze-thaw tests, which is essential for pharmacokinetic studies.

Dissolution and Solubility: The solubility of a drug is a critical determinant of its dissolution rate and subsequent bioavailability. The aqueous solubility of nalbuphine hydrochloride can be contrasted with the increased lipophilicity of its ester prodrugs. In the context of formulation, enhancing solubility or controlling dissolution is a primary goal. For buccal delivery systems, the solubility of nalbuphine prodrugs directly impacts their release rate from mucoadhesive disks; more hydrophilic prodrugs exhibit faster release. nih.gov The use of solubilizing agents, such as β-cyclodextrin, has been shown to further increase these release rates. nih.gov Understanding these fundamental characteristics allows for the rational design of dosage forms tailored to specific delivery routes and therapeutic objectives.

Table 1: Summary of Pre-formulation Characteristics of Nalbuphine and its Prodrugs

Design and Evaluation of Controlled Release Systems in Preclinical Models

Controlled-release systems aim to maintain drug concentrations within a therapeutic window for an extended period, improving efficacy and patient compliance. For nalbuphine prodrugs, biodegradable polymers have been a primary focus for developing such systems.

Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and biodegradability. researchgate.netnih.gov They have been successfully employed to encapsulate nalbuphine prodrugs, creating microspheres for sustained delivery. researchgate.netnih.govnih.gov

An oil-in-water solvent evaporation method is commonly used to incorporate nalbuphine ester prodrugs, such as nalbuphine propionate (NAP), into PLGA-based microspheres. nih.govnih.gov Scanning electron microscopy of these microspheres typically reveals a spherical shape with a smooth surface, characteristics favorable for predictable release. nih.govnih.gov Studies have shown that the physicochemical properties of the prodrug, particularly its hydrophilicity, significantly influence both the encapsulation efficiency and the subsequent release kinetics. nih.gov For instance, more hydrophilic prodrugs tend to have higher release rates from PLGA matrices. nih.gov

Understanding the mechanism of drug release from the polymeric matrix is critical for formulation optimization. For nalbuphine prodrugs encapsulated in PLGA microspheres, the release often follows a diffusion-controlled mechanism. researchgate.netnih.govnih.gov

In one study, the in vitro release of nalbuphine propionate from PLGA microspheres was prolonged, with about 71.1% of the drug released over 96 hours. nih.gov The release profile was found to fit well with the Baker and Lonsdale spherical matrix model, which is consistent with a diffusion-based mechanism. nih.govnih.gov This model suggests that the drug diffuses through the polymer matrix to the external environment. In vivo pharmacokinetic studies in animal models have shown a good correlation with these in vitro release patterns, demonstrating sustained plasma concentrations of the active drug. researchgate.netnih.govnih.gov The relative bioavailability of nalbuphine from these systems was found to be dependent on the specific ester prodrug used, with nalbuphine propionate showing higher bioavailability compared to more lipophilic esters like nalbuphine decanoate. nih.gov

Assessment of Alternative Administration Routes in Preclinical Models

Developing non-invasive delivery routes is a significant goal in pharmaceutical sciences. For nalbuphine, transdermal and buccal routes have been explored in preclinical models as alternatives to injection.

Transdermal delivery offers a non-invasive method for achieving systemic drug concentrations, avoiding first-pass metabolism. The primary barrier to this route is the stratum corneum. The increased lipophilicity of nalbuphine ester prodrugs makes them promising candidates for transdermal administration.

In vitro permeation studies, often conducted using side-by-side diffusion cells with animal skin models (e.g., hairless mouse skin), are used to evaluate the feasibility of transdermal delivery. nih.gov Research has shown that creating more lipophilic prodrugs can enhance passive diffusion across the skin. nih.gov Furthermore, electrically assisted methods like iontophoresis and electroporation have been investigated to significantly enhance the skin permeation of both nalbuphine and its prodrugs. nih.govnih.govnih.gov Electroporation, which involves applying high-voltage pulses to transiently permeabilize the skin, has been shown to dramatically increase the permeation of both hydrophilic nalbuphine and its more lipophilic prodrugs. nih.govcgu.edu.tw The enhancement effect is influenced by electrical parameters such as pulse voltage and duration. nih.govcgu.edu.tw

Table 2: Selected Findings from In Vitro Transdermal Permeation Studies

The buccal mucosa, with its rich blood supply and avoidance of first-pass metabolism, is another attractive non-invasive route for systemic drug delivery. nih.gov Formulations for this route are often designed to be mucoadhesive, allowing for prolonged contact time and sustained drug release.

The feasibility of buccal delivery for nalbuphine and its prodrugs has been assessed using mucoadhesive buccal disks, typically composed of polymers like Carbopol and hydroxypropylcellulose (HPC). nih.gov In vitro studies using porcine buccal tissue have shown that these formulations adhere well to the mucosa. nih.gov The drug release rate from these disks is highly dependent on the solubility of the specific nalbuphine compound. As observed in other formulations, more hydrophilic forms like nalbuphine hydrochloride are released faster than more lipophilic ester prodrugs. nih.gov The ratio of polymers in the disk can also be adjusted to modulate the release of lipophilic prodrugs, while having little impact on the release of hydrophilic ones. nih.gov These findings support the potential of developing a controlled-release buccal delivery system for nalbuphine prodrugs.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "Nalbuphine 3-acetylsalicylate." Research and clinical data are available for Nalbuphine and its hydrochloride salt, as well as other prodrugs such as nalbuphine pivalate (B1233124), but not for the specific 3-acetylsalicylate ester mentioned in the query.

Therefore, it is not possible to generate an article on the "" or the "Influence of Prodrug Design on Membrane Permeation Characteristics" for this compound, as no research findings or data on this specific compound could be located.

Advanced Analytical Methodologies for Preclinical Characterization

Development and Validation of Bioanalytical Methods for Quantifying the Prodrug and its Metabolites

The accurate quantification of nalbuphine (B1235481) and its metabolites from biological samples is fundamental to understanding the disposition of its prodrug, Nalbuphine 3-acetylsalicylate. Various sophisticated analytical methods have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of nalbuphine and its metabolites due to its high sensitivity and specificity. Several methods have been developed for its determination in human plasma.

One ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for the simultaneous quantification of nalbuphine and its prodrug, sebacoyl dinalbuphine ester (SDE), in human plasma. A separate UPLC-MS/MS method successfully identified and quantified four novel metabolites for the first time: 3′-hydroxynalbuphine, 4′-hydroxynalbuphine, nalbuphine-3-β-d-glucuronide, and nalbuphine-6-β-d-glucuronide researchgate.net.

Researchers have developed and validated a rapid and sensitive UPLC-MS/MS method for nalbuphine in human plasma using a simple protein precipitation for sample preparation nih.gov. This method demonstrated good linearity over a wide concentration range and was successfully applied to pharmacokinetic studies nih.gov. Another robust LC-MS/MS method involved solid-phase extraction for sample clean-up, achieving a low limit of quantitation and high reproducibility researchgate.netnih.gov. These methods are characterized by their short run times, high precision, and accuracy, making them suitable for high-throughput preclinical sample analysis researchgate.netnih.gov.

| Chromatography Column | Mobile Phase | Detection Mode | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Source |

|---|---|---|---|---|---|

| Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 μm) | Acetonitrile (B52724) and 3 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (Gradient) | Positive ESI, MRM (m/z 358.4 → 340.1) | 0.1 - 500 | 0.1 | nih.gov |

| Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 μm) | Acetonitrile and 0.1% formic acid, 15 mM ammonium acetate in water (40:60, v/v) | Positive ESI, MRM (m/z 358 → 340) | 0.50 - 500.00 | 0.50 | researchgate.netnih.gov |

| BDS Hypersil C18 (250 X 4.6, 5μm) | 5 mM sodium acetate buffer (pH 5.5) and acetonitrile (40:60, v/v) | UV at 210 nm | 1 - 15 (µg/mL) | 0.737 (µg/mL) | researchgate.netresearchgate.netresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the analysis of nalbuphine and its metabolites. This method often requires a derivatization step to increase the volatility and thermal stability of the analytes.

In one study, nalbuphine and its two metabolites, nornalbuphine and 6-ketonalbuphine, were identified in urine samples using GC-MS after a trimethylsilyl (B98337) derivatization process researchgate.net. Another GC-MS method was developed for the simultaneous quantification of six different opioids, including nalbuphine, in blood and urine nih.gov. This method featured a short run time of 14 minutes and demonstrated good recovery and precision. The limit of detection (LOD) and limit of quantification (LOQ) for nalbuphine were determined to be 10 ng/mL nih.gov. While highly specific, the need for derivatization can add complexity to the sample preparation workflow compared to LC-MS/MS researchgate.net.

| Analyte(s) | Sample Matrix | Derivatization Agent | LOD/LLOQ (ng/mL) | Linearity Range (ng/mL) | Source |

|---|---|---|---|---|---|

| Nalbuphine, Nornalbuphine, 6-Ketonalbuphine | Urine | MSTFA, TSIM, and 1% TMCS | Not specified | Not specified | researchgate.net |

| Nalbuphine and 5 other opioids | Blood and Urine | BSTFA | 10 | 10 - 1500 | nih.gov |

Capillary Electrophoresis (CE) offers an alternative approach with high separation efficiency and minimal solvent consumption. A novel capillary zone electrophoresis (CZE) method was developed for the simultaneous separation and determination of nalbuphine hydrochloride and its related antagonists in bulk drug, pharmaceuticals, and human biological fluids longdom.org. The method demonstrated excellent separation with a low detection limit of 0.3 µg/mL for nalbuphine in optimized conditions using an acetate buffer longdom.org. CE techniques are advantageous due to their simplicity and low operational costs mdpi.comnih.gov.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), serve as valuable tools for rapid screening of large numbers of samples analyticaltoxicology.com. These methods are based on the specific binding of an antibody to the target drug or a structurally similar class of compounds analyticaltoxicology.comthermofisher.com. While immunoassays offer high throughput and are cost-effective for initial screening, they can sometimes exhibit cross-reactivity with other structurally related opioids researchgate.netyoutube.com. Therefore, positive results from immunoassays typically require confirmation by a more specific and quantitative method like LC-MS/MS or GC-MS to ensure accuracy and avoid false positives researchgate.net.

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical step to remove interfering endogenous components from biological matrices like plasma, urine, and tissue homogenates, thereby enhancing the accuracy and sensitivity of the analytical method.

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of nalbuphine from biological samples japsonline.comnih.gov. The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with an appropriate solvent mdpi.com.

For nalbuphine analysis, polymeric reversed-phase sorbents like Strata™-X have been successfully used to extract the analyte from human plasma samples prior to LC-MS/MS analysis researchgate.netnih.govresearchgate.net. This technique has been shown to yield clean extracts and high recovery rates, making it a reliable choice for preclinical studies mdpi.com. The automation of SPE can further enhance throughput and reproducibility in a bioanalytical laboratory setting japsonline.com.

| SPE Cartridge Type | Sample Matrix | Analytical Method | Purpose | Source |

|---|---|---|---|---|

| Strata™-X | Human Plasma | LC-MS/MS | Sample clean-up and concentration | researchgate.netnih.govresearchgate.net |

| Not specified | Urine | GC-MS | Extraction of nalbuphine and metabolites | researchgate.net |

Liquid-liquid extraction (LLE) is a classic and robust method for sample preparation based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent researchgate.net. The choice of solvent is critical for achieving high extraction efficiency and selectivity slideshare.net.

For nalbuphine, LLE has been effectively used with a chloroform-isopropanol mixture to extract the drug from plasma samples. This procedure demonstrated a high extraction recovery of 91.1 ± 3.7% researchgate.netnih.gov. Another reported method utilized a mixture of chloroform, 2-propanol, and n-heptane for extraction under alkaline conditions researchgate.net. LLE is a versatile technique, though it can be more labor-intensive and use larger volumes of organic solvents compared to SPE japsonline.com.

| Extraction Solvent System | Sample Matrix | Reported Recovery | Analytical Method | Source |

|---|---|---|---|---|

| Chloroform-isopropanol mixture | Plasma | 91.1 ± 3.7% | HPLC-ECD | researchgate.netnih.gov |

| Chloroform-2-propanol-n-heptane (50:17:33, v/v/v) | Not specified | Not specified | GC-MS and LC-DAD | researchgate.net |

Microextraction Approaches (e.g., SPME, DLLME)

Microextraction techniques have gained prominence in bioanalysis due to their efficiency, minimal solvent consumption, and high enrichment factors. These methods are particularly suitable for preclinical studies where sample volumes may be limited.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. The fiber is then transferred to the injection port of a chromatographic system for desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For compounds like nalbuphine and its derivatives, coatings such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate could be explored for their effectiveness in extracting morphinan-type structures from aqueous matrices like plasma and urine.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on a ternary solvent system. An extraction solvent (a water-immiscible organic liquid) and a disperser solvent (miscible in both water and the extraction solvent) are rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. Centrifugation is then used to sediment the extraction solvent for collection and analysis. For opioid-like compounds, DLLME has been successfully applied, demonstrating excellent recovery and precision. nih.gov For instance, a DLLME method developed for fentanyl analysis in urine achieved recoveries between 89.9% and 102.6%. nih.gov

The selection of a specific microextraction technique depends on the physicochemical properties of the target analyte and the nature of the biological matrix.

| Parameter | Solid-Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Principle | Adsorption of analyte onto a coated fiber. | Partitioning of analyte into a fine cloud of extraction solvent droplets dispersed in the sample. |

| Solvent Usage | Solvent-free (for extraction). | Minimal (microliter volumes). |

| Key Components | Coated silica (B1680970) fiber, holder. | Extraction solvent, disperser solvent. |

| Typical Application | Analysis of volatile and semi-volatile compounds in various matrices. | Extraction of organic compounds from aqueous samples. |

| Advantages | Simple, solventless, integrates sampling and pre-concentration. | Fast, high enrichment factor, low cost. |

| Considerations | Fiber coating selection is crucial; fiber fragility. | Selection of appropriate extraction and disperser solvents is critical. |

Hydrolysis Procedures for Conjugated Metabolites

In preclinical studies, nalbuphine is known to undergo extensive phase II metabolism, primarily forming glucuronide conjugates. mdpi.comresearchgate.netnih.govnih.gov The main conjugate identified is nalbuphine-3-glucuronide. termedia.pl These conjugated metabolites are more water-soluble and are readily excreted, often in urine. To quantify the total concentration of the parent drug, a hydrolysis step is necessary to cleave the glucuronide moiety, converting the metabolite back to the parent analyte before extraction and analysis. mdpi.com

Enzymatic hydrolysis is the most common approach, typically using β-glucuronidase enzymes. mdpi.com The efficiency of this reaction can be influenced by several factors.

Factors Affecting Enzymatic Hydrolysis Efficiency:

Enzyme Source: β-glucuronidases can be sourced from various organisms (e.g., Helix pomatia, E. coli, bovine liver) or produced recombinantly. Different enzymes exhibit varying efficiencies and optimal conditions for specific substrates. mdpi.com

Incubation Time and Temperature: The duration and temperature of the incubation period must be optimized to ensure complete cleavage of the conjugate. For example, some recombinant enzymes can achieve over 90% cleavage in as little as 5-10 minutes at room temperature, while others may require incubation for 18-24 hours at elevated temperatures. mdpi.com

pH: The pH of the sample buffer is critical for optimal enzyme activity. The ideal pH can vary depending on both the enzyme source and the specific glucuronide substrate being analyzed. mdpi.com

In the analysis of nalbuphine in urine samples from preclinical animal models, enzymatic hydrolysis is a standard part of the sample preparation workflow to determine the extent of glucuronidation. nih.gov The ratio of total (hydrolyzed) to free (non-conjugated) nalbuphine can provide insights into the metabolic pathways. nih.gov

Quantification in Diverse Preclinical Biological Specimens (e.g., Plasma, Blood, Urine, Organ Tissues)

Accurate quantification of a drug and its metabolites in various biological matrices is fundamental to preclinical pharmacokinetic and toxicokinetic studies. Validated analytical methods, typically utilizing high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with sensitive detectors, are employed for this purpose. nih.govnih.govdovepress.com

Plasma and Blood: Plasma is the most common matrix for determining the systemic exposure of a drug. For nalbuphine, methods using HPLC with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS) have been developed and validated. nih.govnih.govdovepress.com Sample preparation often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. nih.govnih.gov These methods demonstrate good linearity over a range of concentrations and low limits of quantification (LOQ), which are essential for capturing the full pharmacokinetic profile.

Urine: Urine analysis is crucial for understanding the excretion pathways of a drug and its metabolites. The quantification of nalbuphine and its metabolites, such as nornalbuphine and 6-ketonalbuphine, in urine has been performed using gas chromatography-mass spectrometry (GC-MS) following SPE and derivatization. nih.gov As previously mentioned, a hydrolysis step is required to measure the total amount of drug excreted as glucuronide conjugates. nih.gov

Organ Tissues: Measuring drug concentrations in specific organs (e.g., brain, liver) is vital for assessing tissue distribution, target engagement, and potential for localized accumulation or toxicity. termedia.plresearchgate.net In preclinical rat models, nalbuphine levels have been quantified in brain and liver tissue to investigate its distribution and potential for accumulation. researchgate.net Analysis of organ tissues requires an initial homogenization step to release the drug from the tissue matrix, followed by extraction procedures similar to those used for plasma or blood.

The table below summarizes key parameters from validated analytical methods for the quantification of nalbuphine in various preclinical specimens.

| Biological Matrix | Analytical Technique | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) |

| Plasma | HPLC-ECD | Liquid-Liquid Extraction | 0.3 ng/mL | 91.1 ± 3.7% |

| Plasma | HPLC-ECD | Solid-Phase Extraction (SPE) | 0.1 ng/mL | 95 ± 5.4% |

| Plasma | UPLC-MS/MS | Protein Precipitation | Not Specified | >86% |

| Urine | GC-MS | Solid-Phase Extraction (SPE) | Not Specified | Not Specified |

| Brain Tissue | Not Specified | Homogenization, Extraction | Not Specified | Not Specified |

| Liver Tissue | Not Specified | Homogenization, Extraction | Not Specified | Not Specified |

Preclinical Safety and Toxicological Investigations

In Vitro Cytotoxicity and Genotoxicity Assessments

Based on a comprehensive review of publicly available scientific literature, no studies detailing the in vitro cytotoxicity or genotoxicity of Nalbuphine (B1235481) 3-acetylsalicylate have been identified. Standard assays to determine potential cytotoxic effects on various cell lines or to assess mutagenic and clastogenic potential have not been reported for this specific ester prodrug.

Acute and Subacute Toxicity Studies in Animal Models

Specific acute and subacute toxicity studies for Nalbuphine 3-acetylsalicylate are not extensively detailed in available research. One study investigated the disposition of the compound in rats and dogs, but did not focus on classical toxicological endpoints. nih.gov

The primary dose-response characterization for this compound in animal models has centered on its ability to be hydrolyzed to the parent compound, nalbuphine, and the subsequent analgesic effect. In dogs, oral administration of the acetylsalicylate analogue resulted in a five-fold increase in nalbuphine bioavailability, which correlated with an enhanced analgesic activity. nih.gov However, in rats, while the prodrug was rapidly hydrolyzed to nalbuphine, it did not lead to an increase in nalbuphine bioavailability. nih.gov The disposition of the analogue in rats was marked by low oral bioavailability and a short plasma half-life. nih.gov

Below is a table summarizing the species-specific bioavailability findings for this compound.

| Species | Administration Route | Key Finding |

| Dog | Oral | 5-fold increase in nalbuphine bioavailability, correlating with increased analgesic activity. |

| Rat | Oral | Rapid hydrolysis to nalbuphine, but no increase in nalbuphine bioavailability. Characterized by low oral bioavailability and short plasma half-life. |

Data derived from Harrelson & Wong, 1988. nih.gov

Detailed organ-specific histopathological and biochemical examination data from animal studies involving the administration of this compound are not available in the published literature. While studies have been conducted on the parent compound, nalbuphine, which have included hematological and biochemical analyses, these findings cannot be directly extrapolated to the prodrug. researchgate.net

Mitigation of Gastrointestinal Irritation through Prodrug Design in Animal Models

The rationale behind developing ester prodrugs of compounds like nalbuphine can include the aim of mitigating gastrointestinal irritation. However, specific preclinical studies in animal models that directly compare the gastrointestinal effects of this compound to its parent compounds are not described in the available literature. For the parent compound nalbuphine, it is known to inhibit gastrointestinal transit, primarily through peripheral opiate receptors. nih.govnih.gov

Comparative Toxicological Profiles of Prodrug Versus Parent Compounds in Preclinical Studies

Direct comparative toxicological studies between this compound and its parent compounds, nalbuphine and acetylsalicylic acid, are limited. The key study on this prodrug focused on pharmacokinetics and bioavailability rather than a comparative safety profile. nih.gov The research indicated significant species differences in the metabolism of nalbuphine, which impacts the effectiveness of the prodrug strategy. nih.gov In dogs, where conjugation at the 3-hydroxyl position is a major metabolic pathway for nalbuphine, the 3-acetylsalicylate ester acts as an effective prodrug. nih.gov Conversely, this is not the case in rats, and likely not in humans, where this metabolic pathway is less significant. nih.gov This suggests that the toxicological comparison would also be highly species-dependent.

Immunotoxicology in Preclinical Models

There is no specific information regarding the immunotoxicological profile of this compound in preclinical models. Research on the parent compound, nalbuphine, suggests it may have immunomodulatory effects. For instance, in a rat model of inflammatory visceral pain, nalbuphine was found to inhibit inflammation by down-regulating the NF-κB pathway. nih.gov Some opioids are known to have immunosuppressive effects, though these effects vary between different compounds. frontiersin.org However, without direct studies on the 3-acetylsalicylate ester, its impact on the immune system remains uncharacterized.

Conclusion and Future Directions in Preclinical Research

Synthesis of Key Preclinical Findings on Nalbuphine (B1235481) 3-Acetylsalicylate

No specific preclinical findings for Nalbuphine 3-acetylsalicylate were identified in the conducted literature search.

Identification of Remaining Research Gaps in Preclinical Development

The primary and most significant research gap is the complete absence of publicly available preclinical data for this compound. Foundational studies are required to characterize this compound.

Future Prospects for In Vitro and Animal Model Investigations

Should research on this compound be undertaken, initial in vitro studies would be necessary to determine its binding affinity and functional activity at opioid and other relevant receptors. Subsequent investigations in animal models would be crucial to evaluate its analgesic efficacy, pharmacokinetic profile, and potential for adverse effects.

Translational Considerations for Advancing this compound through Non-Human Studies

Given the lack of any non-human data, translational considerations for this compound are premature. The fundamental preclinical characterization of this compound is a prerequisite for any future translational development.

Q & A

Q. What ethical considerations apply to in vivo studies of this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal research, including sample size justification and humane endpoints. For clinical correlations, ensure compliance with Declaration of Helsinki principles if using human tissues. Disclose all conflicts of interest and funding sources in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.